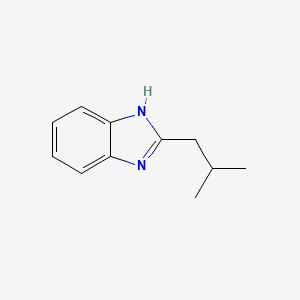

2-Isobutyl-1H-benzimidazole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >26.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-methylpropyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-6,8H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSHJXKBLINVJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342631 | |

| Record name | 2-Isobutyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660795 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5851-45-6 | |

| Record name | 2-Isobutyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Benzimidazole Nucleus As a Versatile Pharmacophore in Medicinal Chemistry

The benzimidazole (B57391) nucleus, a bicyclic aromatic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is widely recognized as a "privileged structure" in medicinal chemistry. nih.govnih.gov This designation stems from its ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. ijpsjournal.comnih.gov The versatility of the benzimidazole core is attributed to its physicochemical properties, which include the capacity for hydrogen bonding, π-π stacking interactions, and coordination with metals, allowing it to bind effectively to various enzymes and receptors. nih.gov

The structural similarity of the benzimidazole nucleus to naturally occurring purines allows it to function as a structural isostere for endogenous nucleotides, enhancing its interaction with biological macromolecules. nih.govijpsjournal.com This has led to the development of benzimidazole derivatives with a wide array of therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic, antiulcer, and antihypertensive properties. nih.govijpsjournal.comresearchgate.net The amenability of the benzimidazole scaffold to chemical modification at various positions further enhances its utility, allowing for the fine-tuning of its pharmacological profile. nih.gov The sustained interest in this heterocyclic system underscores its pivotal role in the design and discovery of new drugs. rsc.orgchemijournal.com

Significance of 2 Isobutyl 1h Benzimidazole Within Benzimidazole Derivative Research

Within the extensive family of benzimidazole (B57391) derivatives, 2-Isobutyl-1H-benzimidazole holds a specific place in research due to the influence of the isobutyl group at the 2-position. The nature of the substituent at this position is crucial in determining the biological activity of the resulting compound. nih.gov The isobutyl group, being a small, bulky alkyl group, can influence the molecule's lipophilicity and steric interactions with its biological target. diva-portal.org

Research has shown that small, bulky groups at the 2-position of the benzimidazole ring can lead to high-affinity ligands for specific receptors. diva-portal.org For instance, derivatives of this compound have been synthesized and investigated for their potential biological activities, including as antibacterial and antifungal agents. ontosight.ainih.gov The synthesis of various N-alkylated derivatives of 2-(substituted phenyl)-1H-benzimidazoles, which can include the isobutyl moiety, is a strategy employed to enhance lipophilicity and improve the potential for penetrating biological membranes. nih.gov The study of this compound and its related structures contributes to a deeper understanding of the structure-activity relationships within the benzimidazole class, aiding in the rational design of new therapeutic agents. nih.gov

Below is a table detailing some of the chemical properties of this compound.

| Property | Value |

| Molecular Formula | C11H14N2 |

| Molecular Weight | 174.24 g/mol |

| Purity | Typically around 95% |

This data is compiled from chemical supplier information.

Historical Context and Evolution of Benzimidazole Based Therapeutics

Catalytic Approaches to Benzimidazole Formation

Catalysis offers a powerful tool for the synthesis of benzimidazoles, providing milder reaction conditions, higher yields, and greater selectivity compared to classical methods that often require harsh reagents and high temperatures. mdpi.com

Metal-Catalyzed Cyclization Methodologies

A variety of metal catalysts have been employed for the synthesis of 2-substituted benzimidazoles. These reactions often proceed through the condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives.

One notable approach involves a copper(I)-catalyzed coupling reaction of 2-iodoanilines with amides, followed by cyclization in glacial acetic acid to afford 2-substituted benzimidazoles in moderate to good yields. wiley.com Another efficient method utilizes a combination of Ti(OBu)4 and CeCl3 as a catalyst for the chemoselective cyclocondensation of o-aromatic diamines with aldehydes, yielding chiral 2-substituted-1H-benzimidazoles. researchgate.net

Palladium catalysis has also proven effective. For instance, a palladium-catalyzed C-H bond activation strategy enables the synthesis of 2-(2'-biphenyl)benzimidazoles through the ortho-directed coupling of 2-aryl-benzimidazoles with iodobenzene (B50100) analogues. nycu.edu.tw Furthermore, engineered nanomaterials, such as MgO@DFNS, have been developed as heterogeneous catalysts for the one-pot synthesis of 2-substituted benzimidazole derivatives under greener conditions. rsc.org

| Catalyst System | Reactants | Key Features |

| CuI/DMEDA | 2-Iodoanilines, Amides | Moderate to good yields, short reaction times. wiley.com |

| Ti(OBu)4-CeCl3 | o-Aromatic diamines, Aldehydes | Chemoselective, produces optically pure compounds. researchgate.net |

| Palladium | 2-Aryl-benzimidazoles, Iodobenzene | High regioselectivity via C-H activation. nycu.edu.tw |

| MgO@DFNS | o-Phenylenediamines, Aldehydes | Heterogeneous, green conditions, excellent yields. rsc.org |

Organocatalytic and Biocatalytic Syntheses

In recent years, organocatalysis and biocatalysis have emerged as attractive alternatives to metal-based catalysis, often offering milder reaction conditions and improved environmental compatibility.

Organocatalysis: L-proline has been utilized as an efficient organocatalyst for the synthesis of benzimidazole derivatives from a wide range of aldehydes and substituted o-phenylenediamines in aqueous media. ijrar.org This method is noted for its good to excellent yields and operational simplicity. ijrar.org Thiamine hydrochloride (Vitamin B1) has also been reported as a reusable organocatalyst for the one-pot synthesis of 1H-benzimidazole derivatives from o-phenylenediamine (B120857) and aldehydes in dimethylformamide. tandfonline.com Additionally, a synthetic route for chiral benzimidazole derivatives has been developed using commercially available amines as organocatalysts for the stereoselective aldol (B89426) addition of N1-benzimidazolyl acetaldehyde (B116499) to cyclic ketones. thieme-connect.comthieme-connect.com

Biocatalysis: Enzymes offer a highly selective and environmentally friendly route to benzimidazole synthesis. Lipase TL IM from Thermomyces lanuginosus has been used to catalyze the aza-Michael addition for the synthesis of N-substituted benzimidazole derivatives in a continuous-flow microreactor. mdpi.comresearchgate.net This method is characterized by high yields (76–97%), mild reaction conditions, and short reaction times. mdpi.comresearchgate.net Another biocatalytic approach employs catalase for the cyclocondensation of o-phenylenediamine with aryl aldehydes, followed by dehydrogenation to yield benzimidazoles in water. nih.gov Whole cells of Candida parapsilosis ATCC 7330 have also been shown to mediate the cyclization of o-phenylenediamine to form 2-methyl benzimidazole. rsc.org

| Catalyst Type | Catalyst | Reaction | Key Features |

| Organocatalyst | L-proline | Condensation of o-phenylenediamines and aldehydes | Aqueous media, good to excellent yields. ijrar.orgtandfonline.com |

| Organocatalyst | Thiamine hydrochloride (VB1) | Condensation of o-phenylenediamine and aldehydes | Reusable catalyst, excellent yields. tandfonline.com |

| Biocatalyst | Lipase TL IM | Aza-Michael addition | Continuous-flow microreactor, high yields. mdpi.comresearchgate.net |

| Biocatalyst | Catalase | Cyclocondensation and dehydrogenation | Green, sustainable, rapid, excellent yields. nih.gov |

| Biocatalyst | Candida parapsilosis ATCC 7330 | Cyclization of o-phenylenediamine | Green process, forms 2-methyl benzimidazole. rsc.org |

Green Chemistry Principles in 2-Isobutyl-1H-benzimidazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzimidazoles to reduce environmental impact and improve sustainability. conicet.gov.arresearchgate.net

Solvent-Free and Aqueous Reaction Systems

Solvent-Free Synthesis: The elimination of organic solvents is a key goal of green chemistry. Solvent-free methods for benzimidazole synthesis have been developed using techniques like ball milling. mdpi.comrsc.org For example, the reaction of o-phenylenediamine with aldehydes or carboxylic acids can be carried out efficiently under solvent-free ball milling conditions, often without the need for a catalyst. mdpi.com Another approach utilizes a catalytic amount of K4[Fe(CN)6] under solvent-free grinding conditions. acgpubs.org One-pot solvent-free synthesis has also been achieved by grinding o-phenylenediamine with an organic acid or aldehyde followed by heating. umich.edu

Aqueous Synthesis: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Several methods for benzimidazole synthesis in aqueous media have been reported. mdpi.com One such method involves the use of L-proline as a catalyst for the reaction of aldehydes with o-phenylenediamines at reflux in water. ijrar.org Boric acid has also been used as a catalyst for this transformation in water. researchgate.net Furthermore, β-cyclodextrin has been shown to mediate the synthesis of benzimidazoles in water under neutral conditions. rsc.orgrsc.org

Microwave-Assisted and Photochemical Synthesis Routes

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields in organic synthesis. researchgate.netasianpubs.orgresearchgate.netsciforum.netdergipark.org.tr The synthesis of 2-alkyl and 2-aryl substituted benzimidazoles has been successfully achieved under microwave irradiation, offering advantages in terms of reduced reaction time and increased yield compared to conventional heating methods. asianpubs.orgresearchgate.net Microwave-assisted synthesis has been applied to the reaction of o-phenylenediamine with various carboxylic acids, aldehydes, and even esters. sciforum.netdergipark.org.tr

Photochemical Synthesis: Photochemical methods provide a mild and often catalyst-free approach to benzimidazole synthesis. nih.govresearchgate.netacs.org A photochemical-based methodology has been developed for the preparation of a wide range of benzimidazoles through the condensation of o-phenylenediamine with benzyl (B1604629) alcohols in the presence of a W–ZnO@NH2–CBB nanophotocatalyst under UV-visible light. rsc.org Another green and metal-free photochemical protocol utilizes 2,2-dimethoxy-2-phenylacetophenone (B1663997) as a photoinitiator and CFL lamps as the light source for the cyclization of diamines with aldehydes. researchgate.netresearchgate.net

Regioselective Functionalization of the Benzimidazole Core

The functionalization of the pre-formed benzimidazole ring is a crucial strategy for creating diverse analogues. Achieving regioselectivity in these reactions is a significant challenge.

Recent research has demonstrated a regioselective switch for the C-H bond functionalization of benzimidazole derivatives using a cooperative Ni-Al bimetallic catalysis system. nih.gov This method allows for the selective synthesis of either linear or branched products of styrene (B11656) insertion by including or excluding an AlMe3 cocatalyst. nih.gov Palladium-catalyzed C-H activation has also been employed for the regioselective arylation of 2-aryl-benzimidazoles at the ortho-position of the 2-aryl group. nycu.edu.tw

Furthermore, a metal-free, visible-light-mediated method has been developed for the regioselective intramolecular C–H functionalization of 1-(2-iodobenzyl)-1H-benzo[d]imidazole to synthesize tetracyclic benzimidazole derivatives. acs.org Another strategy involves the regioselective lithiation of benzyl imidazole (B134444) using n-BuLi, followed by reaction with various electrophiles to create new organocatalysts. tandfonline.com A desymmetrization strategy for pibrentasvir, a complex molecule containing multiple benzimidazole units, has been developed to achieve regioselective functionalization of the homotopic benzimidazole nitrogens. researchgate.net

| Method | Reagents/Catalysts | Type of Functionalization | Key Feature |

| Ni-Al Synergistic Catalysis | Ni-Al bimetallic catalyst, AlMe3 | C-H activation/Styrene insertion | Regioselective switch between linear and branched products. nih.gov |

| Palladium Catalysis | Palladium catalyst | C-H activation/Arylation | High regioselectivity at the ortho-position of the 2-aryl group. nycu.edu.tw |

| Visible-Light Photoredox Catalysis | Visible light, KOtBu | Intramolecular C-H arylation | Metal-free, regioselective synthesis of tetracyclic derivatives. acs.org |

| Lithiation | n-BuLi, Electrophiles | Functionalization via lithiated intermediate | Synthesis of new organocatalysts. tandfonline.com |

| Desymmetrization | Di-Boc/mono-de-Boc protection | N-functionalization | Differentiation of homotopic benzimidazoles. researchgate.net |

Strategies for C2-Alkylation with Isobutyl Moiety

The introduction of an isobutyl group at the C2 position is a crucial step in the synthesis of the target compound. The most established and widely used method for this transformation is the Phillips condensation. semanticscholar.orgsemanticscholar.org

This reaction involves the condensation of an o-phenylenediamine with an appropriate carboxylic acid or its derivative. rasayanjournal.co.in To synthesize this compound, o-phenylenediamine is typically reacted with isovaleric acid or isovaleraldehyde (B47997). mpbio.comacs.org The reaction is generally carried out by heating the reactants, often in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or hydrochloric acid, which facilitates the cyclization and dehydration steps. scispace.com More contemporary approaches utilize catalysts such as ammonium (B1175870) chloride, which offers a greener and more economically viable route, affording good yields at moderate temperatures (80-90°C). semanticscholar.orgrasayanjournal.co.in

Alternative methods include the Weidenhagen reaction, which condenses o-phenylenediamine with an aldehyde in the presence of an oxidizing agent. semanticscholar.org For the synthesis of this compound, isovaleraldehyde would be the required aldehyde component. Modern variations of this condensation employ various catalytic systems, including copper(II) hydroxide (B78521) or sodium metabisulfite, to improve yields and reaction conditions. nih.govsemanticscholar.org Furthermore, acceptorless dehydrogenative coupling, catalyzed by transition metals like iron or manganese, presents a highly efficient and atom-economical strategy, coupling o-phenylenediamine with isobutyl alcohol directly. acs.orgorganic-chemistry.org

N1-Substitution and its Synthetic Implications

Functionalization at the N1 position of the benzimidazole ring is a common strategy to modulate the molecule's properties. Direct N-alkylation of this compound is the most straightforward approach. This is typically achieved by treating the parent benzimidazole with an alkyl halide in the presence of a base. nih.gov

Commonly used bases include sodium hydride (NaH) or aqueous sodium hydroxide (NaOH), sometimes with the aid of a phase-transfer catalyst to enhance reactivity. researchgate.net The use of sodium dodecyl sulfate (B86663) (SDS) in an aqueous basic medium has been shown to be an efficient method, overcoming solubility issues and providing high yields of N-alkylated products in shorter reaction times. researchgate.netlookchem.com For less reactive alkyl halides, moderate heating (55-60°C) may be required to drive the reaction to completion. lookchem.com

More advanced, one-pot procedures have also been developed. For instance, palladium-catalyzed intermolecular coupling of formimidamides with benzylamines can directly yield N-1-alkyl-2-unsubstituted benzimidazoles, which could be adapted for subsequent C2-isobutylation. mdpi.com The choice of the N1-substituent is critical as it significantly influences the molecule's planarity and lipophilicity, which in turn affects its biological interactions. nih.govnih.gov

| Precursor | Reagent | Conditions | Product |

| This compound | Alkyl Halide (e.g., Ethyl Bromide, Benzyl Bromide) | NaOH (aq), SDS | 1-Alkyl-2-isobutyl-1H-benzimidazole |

| This compound | Alkyl Halide | NaH, DMF | 1-Alkyl-2-isobutyl-1H-benzimidazole |

| This compound | p-Toluenesulfonylhydrazones | Cu(acac)2, Organic Solvent | 1-Alkyl-2-isobutyl-1H-benzimidazole |

Table 1: Selected Methods for N1-Substitution of this compound. This table summarizes various reported methods for the N-alkylation of the benzimidazole core. researchgate.netlookchem.com

Diversification at C5 and C6 Positions

Introducing substituents onto the benzene (B151609) ring of the benzimidazole scaffold, specifically at the C5 and C6 positions, is a key strategy for creating analogues with diverse functionalities. This is most effectively accomplished by starting with a appropriately substituted o-phenylenediamine. nih.govrsc.org

The synthesis then proceeds via the Phillips condensation or a similar cyclization method, reacting the substituted o-phenylenediamine (e.g., 4-bromo-1,2-diaminobenzene or 4-methoxy-5-methyl-1,2-phenylenediamine) with isovaleric acid or isovaleraldehyde. nih.govrsc.org This approach allows for the incorporation of a wide array of functional groups.

For further diversification, modern cross-coupling reactions are employed. For example, a 5-bromo-2-isobutyl-1H-benzimidazole intermediate can undergo palladium-catalyzed reactions like the Suzuki-Miyaura coupling with aryl boronic acids or the Buchwald-Hartwig amination with amines to introduce aryl or amino groups at the C5 position. nih.gov These reactions offer a powerful toolkit for creating extensive libraries of C5/C6-functionalized this compound derivatives.

| Starting Material | C5/C6 Substituent | Synthetic Strategy |

| 4-Bromo-1,2-diaminobenzene | Bromo | Condensation with Isovaleric Acid |

| 4-Nitro-1,2-diaminobenzene | Nitro | Condensation with Isovaleraldehyde |

| 4,5-Dimethyl-1,2-diaminobenzene | 5,6-Dimethyl | Condensation with Isovaleric Acid |

| 4-Methoxy-1,2-diaminobenzene | 5-Methoxy | Condensation with Isovaleric Acid |

| 5-Bromo-2-isobutyl-1H-benzimidazole | Aryl / Amino | Suzuki or Buchwald-Hartwig Coupling |

Table 2: Strategies for C5 and C6 Diversification. This table outlines synthetic routes to C5/C6-substituted analogues by utilizing substituted precursors or post-synthesis functionalization. nih.gov

Investigations into Antimicrobial Activities

Derivatives of this compound have demonstrated a range of antimicrobial effects, encompassing antibacterial, antifungal, antiprotozoal, and anthelmintic activities. nih.govresearchgate.netd-nb.info The structural modifications at various positions of the benzimidazole ring significantly influence their antimicrobial potency. acs.org

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Research has shown that this compound derivatives exhibit notable activity against Gram-positive bacteria, while their efficacy against Gram-negative strains is comparatively lower. nih.govacs.org This difference in activity is often attributed to the additional outer membrane in Gram-negative bacteria, which can act as a barrier to many antibiotics. nih.gov

A study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives revealed that some compounds displayed good inhibition against three Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 512 μg/mL. researchgate.net Specifically, one derivative with a heptyl group at the N-1 position and a p-methoxy substituent at the 2-phenyl ring (compound 2g) showed significant inhibition against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 8, 4, and 4 μg/mL, respectively. nih.gov In contrast, the activity against the Gram-negative bacterium Escherichia coli was weak to moderate, with MIC values ranging from 64 to 1024 μg/mL. nih.govacs.org

Another study reported on 1,2-disubstituted benzimidazole derivatives, where one compound demonstrated potent activity against a tolC-mutant of Escherichia coli with a MIC of 2 µg/mL. whiterose.ac.uk Further optimization of this lead compound resulted in a derivative with an MIC value of 0.125 µg/mL against the same strain. whiterose.ac.uk

| Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazoles | Streptococcus faecalis | 8 | nih.gov |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazoles | Staphylococcus aureus | 4 | nih.gov |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazoles | MRSA | 4 | nih.gov |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazoles | Escherichia coli | 64-1024 | nih.govacs.org |

| 1,2-disubstituted benzimidazoles | E. coli (tolC-mutant) | 2 | whiterose.ac.uk |

| Optimized 1,2-disubstituted benzimidazole | E. coli (tolC-mutant) | 0.125 | whiterose.ac.uk |

Antifungal Efficacy Against Pathogenic Fungi

Several this compound derivatives have been investigated for their antifungal properties against pathogenic fungi. researchgate.netsemanticscholar.org The introduction of alkyl groups at the 1-position of 2-phenyl-1H-benzo[d]imidazole has been shown to have a positive effect on antifungal activities. nih.gov

In one study, certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives demonstrated moderate activity against Candida albicans and Aspergillus niger, with MIC values of 64 μg/mL for both strains. nih.gov Another series of benzimidazole-thiazole derivatives showed promising anticandidal activity, with one compound exhibiting a MIC50 value of 1.56 µg/mL against all tested Candida strains, which was comparable to ketoconazole (B1673606) and fluconazole. semanticscholar.org Furthermore, a novel (S)-2-(1-aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole derivative displayed high antifungal activity against major Candida species with a MIC of 0.015 µg/mL. semanticscholar.org

| Derivative Type | Fungal Strain | MIC (µg/mL) | Reference |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazoles | Candida albicans | 64 | nih.gov |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazoles | Aspergillus niger | 64 | nih.gov |

| Benzimidazole-thiazole derivative | Candida spp. | 1.56 (MIC50) | semanticscholar.org |

| (S)-2-(1-Aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole | Candida spp. | 0.015 | semanticscholar.org |

Antiprotozoal and Anthelmintic Activities

Benzimidazole derivatives have a history of use as anthelmintic agents in both veterinary and human medicine. nih.govekb.eg Their activity extends to certain protozoan parasites. d-nb.infonih.gov Studies have demonstrated the in vitro susceptibility of Trichomonas vaginalis and Giardia lamblia to several benzimidazole derivatives, with 50% inhibitory concentrations (IC50) ranging from 0.005 to 0.16 µg/mL. nih.gov

Specifically, derivatives such as mebendazole, flubendazole, and fenbendazole (B1672488) have shown high efficacy against these protozoa. nih.gov However, little to no activity was observed against Entamoeba histolytica, Leishmania major, and Acanthamoeba polyphaga. nih.gov The anthelmintic activity of benzimidazole derivatives has been documented against various helminths, including Toxocara canis and Hymenolepis nana. d-nb.info

| Derivative | Protozoan/Helminth | IC50 (µg/mL) | Reference |

| Mebendazole | Trichomonas vaginalis | 0.005 - 0.16 | nih.gov |

| Flubendazole | Trichomonas vaginalis | 0.005 - 0.16 | nih.gov |

| Fenbendazole | Trichomonas vaginalis | 0.005 - 0.16 | nih.gov |

| Mebendazole | Giardia lamblia | 0.005 - 0.16 | nih.gov |

| Flubendazole | Giardia lamblia | 0.005 - 0.16 | nih.gov |

| Fenbendazole | Giardia lamblia | 0.005 - 0.16 | nih.gov |

Research on Anticancer and Antiproliferative Activities

The benzimidazole scaffold is a key pharmacophore in cancer research, with derivatives exhibiting broad cytotoxic potential. nih.govresearchgate.netnih.govrsc.orgd-nb.info The anticancer activity is often attributed to mechanisms such as inhibition of topoisomerase, DNA intercalation, and disruption of microtubule function. nih.gov

Cytotoxicity Profiles in Various Cancer Cell Lines

Derivatives of this compound have been evaluated for their cytotoxic effects against a range of human cancer cell lines. d-nb.infoscholarsresearchlibrary.comwaocp.org The substitution pattern on the benzimidazole ring plays a crucial role in determining the potency and selectivity of these compounds. nih.gov

For instance, a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives were tested against the MDA-MB-231 breast cancer cell line. nih.gov The N-substitution with straight-chain alkyl groups generally led to better antiproliferative activity (IC50 = 16.38–100 μM) compared to the unsubstituted compounds (IC50 > 100 μM). nih.gov One of the most effective compounds in this series, possessing a heptyl substitution, exhibited an IC50 value of 16.38 µM. nih.gov

In another study, novel bis-benzimidazole derivatives were screened against several cancer cell lines, including lung (NCI-H522, NCI-H23) and breast (MDA-MB453, MDA-MB468) cancer cell lines. scholarsresearchlibrary.com Certain compounds exhibited significant cytotoxic activity, with IC50 values for the most active compounds against lung cancer cell lines ranging from 45.22 to 51.45 µg/ml. scholarsresearchlibrary.com Another investigation of 1,2-disubstituted 1H-benzimidazoles as VEGFR-2 inhibitors found one derivative to have an IC50 of 1.98 μM against the HepG-2 hepatocellular carcinoma cell line. nih.govrsc.org

| Derivative Type | Cancer Cell Line | IC50 | Reference |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazoles | MDA-MB-231 (Breast) | 16.38 - >100 µM | nih.gov |

| Bis-benzimidazoles | NCI-H522 (Lung) | 47.41 µg/ml | scholarsresearchlibrary.com |

| Bis-benzimidazoles | NCI-H23 (Lung) | 45.22 µg/ml | scholarsresearchlibrary.com |

| 1,2-disubstituted 1H-benzimidazole | HepG-2 (Liver) | 1.98 µM | nih.govrsc.org |

| 2-substituted-1H-benzimidazoles | HeLa (Cervical) | 13 - 15 nM | nih.gov |

Modulation of Cell Growth and Viability

The antiproliferative effects of this compound derivatives are a result of their ability to modulate cell growth and viability. nih.govnih.gov These compounds can interfere with essential cellular processes, leading to the inhibition of cancer cell proliferation. nih.gov

For example, some benzimidazole derivatives have been identified as microtubule inhibitors, which can cause cell cycle arrest in the G2-M phase and induce apoptosis. nih.gov The cytotoxic effects of certain bis-benzimidazole derivatives on ovarian cancer cells were demonstrated with an IC50 of 2.95 μmol/L. nih.gov Another study on 2,5-disubstituted furan (B31954) derivatives with a benzimidazole nucleus showed that the most active compound had a pronounced antiproliferative effect on lung cancer cell lines, with IC50 values as low as 1.10 µM. nih.gov These findings underscore the potential of these compounds to effectively reduce the viability of cancer cells. nih.govnih.gov

Anti-inflammatory and Analgesic Properties

The benzimidazole scaffold is a core structure in many compounds with recognized anti-inflammatory and analgesic effects. frontiersin.orgnih.govnih.govfrontiersin.org Derivatives of benzimidazole are known to exert their anti-inflammatory action through various mechanisms, including the inhibition of cyclooxygenases (COX), which are key enzymes in the synthesis of prostaglandins (B1171923), and interactions with other targets like 5-lipoxygenase (5-LOX), specific cytokines, and bradykinin (B550075) receptors. frontiersin.orgnih.govnih.gov

Inhibition of Inflammatory Mediators

Research has demonstrated that benzimidazole derivatives can effectively inhibit key inflammatory mediators. For instance, certain 2-phenyl-substituted benzimidazoles have been studied for their ability to inhibit COX and 5-lipoxygenase. nih.gov One study identified 1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzo[d]imidazole as a notable inhibitor of cellular 5-lipoxygenase, with an IC50 value of 0.31 μM. mdpi.com This indicates a significant potential for this class of compounds to reduce inflammation by targeting the leukotriene biosynthetic pathway. nih.govmdpi.com

Inhibitory Activity of Selected Benzimidazole Derivatives on Inflammatory Mediators

| Compound/Derivative Class | Target Mediator | Potency (IC50) | Reference |

|---|---|---|---|

| 1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzo[d]imidazole | 5-Lipoxygenase (cellular) | 0.31 µM | mdpi.com |

| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative | Nitric Oxide | 0.86 µM | frontiersin.org |

| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative | TNF-α | 1.87 µM | frontiersin.org |

| Novel benzimidazole derivatives (4a, 4b, 5, 6, 9) | COX-2 | 0.13 - 0.27 µM | ekb.eg |

Evaluation in In Vivo Inflammation Models

The anti-inflammatory potential of benzimidazole derivatives has been further substantiated through various in vivo models. A commonly used model is the carrageenan-induced paw edema in rats, which assesses acute inflammation. nih.govekb.eg

In one study, novel benzimidazole derivatives that showed selective COX-2 inhibition in vitro also demonstrated significant anti-inflammatory activity in the carrageenan-induced paw edema model, with effects comparable to the standard drug indomethacin. ekb.eg Another study reported that 2-methyl-N-((3,4-dimethoxy pyridin-2-yl)methyl)-1H-benzimidazol-5-amine and its mannofuranose conjugate significantly reduced inflammation in the paw edema model by 62% and 72%, respectively, which was comparable to the 73% reduction seen with diclofenac (B195802). nih.gov

The analgesic effects of these derivatives have been evaluated using models such as the acetic acid-induced writhing test in mice. frontiersin.org A group of substituted benzimidazole derivatives exhibited remarkable analgesic activity, with some compounds showing inhibition of writhing at rates of 88.24%, 84.03%, and 85.71%, comparable to the standard drug diclofenac at 90.76%. frontiersin.org

Anti-inflammatory and Analgesic Effects of Benzimidazole Derivatives in In Vivo Models

| Compound/Derivative | In Vivo Model | Effect | Reference |

|---|---|---|---|

| Novel benzimidazole derivatives (4a, 4b, 5, 6, 9) | Carrageenan-induced paw edema (rat) | Significant inhibitory potency, similar to indomethacin | ekb.eg |

| 2-methyl-N-((3,4-dimethoxy pyridin-2-yl)methyl)-1H-benzimidazol-5-amine | Carrageenan-induced paw edema (rat) | 62% reduction in inflammation | nih.gov |

| 1-(1,2,3,5-tetrahydroxy-a-d-mannofuranose)-5-(((3,4-dimethoxypyridin-2yl)methyl) amino)-2-methyl-1H-benz-imidazole | Carrageenan-induced paw edema (rat) | 72% reduction in inflammation | nih.gov |

| Substituted benzimidazole derivatives (166, 167, 168) | Acetic acid-induced writhing (mice) | 84.03% - 88.24% inhibition of writhing | frontiersin.org |

Antiviral Efficacy Studies

The benzimidazole core is a constituent of naturally occurring molecules like N-ribosyldimethyl benzimidazole, which is a part of vitamin B12, and has been a key structure in the development of various antiviral agents. srrjournals.comresearchgate.net Benzimidazole derivatives have demonstrated a broad spectrum of antiviral activities against several RNA and DNA viruses. frontiersin.orgsrrjournals.comresearchgate.net

Research has shown that these compounds can be effective against viruses such as Bovine Viral Diarrhea virus (BVDV), a surrogate for Hepatitis C virus, and various herpes viruses. frontiersin.orgresearchgate.net For instance, a series of 5-acetyl-2-arylbenzimidazoles was evaluated, with one compound showing an EC50 of 1.11 mM against BVDV. frontiersin.org Another study on 2-phenylbenzimidazole (B57529) derivatives reported that some compounds were highly active against BVDV with EC50 values as low as 0.8 µM. researchgate.net These compounds were found to inhibit the NS5B RdRp of BVDV and HCV. researchgate.net

Furthermore, certain 2-substituted phenyl benzimidazole derivatives have shown excellent activity against Vaccinia Virus (VV), with one compound exhibiting an EC50 value of 0.1 µM. srrjournals.comresearchgate.net Other studies have reported moderate activity of some benzimidazole derivatives against influenza A and coronaviruses. researchgate.net The antiviral mechanism of some of these compounds has been linked to the inhibition of viral fusion with host cells. researchgate.net

Antiviral Activity of Selected Benzimidazole Derivatives

| Derivative Class | Target Virus | Potency (EC50) | Reference |

|---|---|---|---|

| 5-acetyl-2-arylbenzimidazoles | Bovine Viral Diarrhea virus (BVDV) | 1.11 mM | frontiersin.org |

| 2-phenylbenzimidazole derivatives | Bovine Viral Diarrhea virus (BVDV) | 0.8 - 1.5 µM | researchgate.net |

| 2-substituted phenyl benzimidazole | Vaccinia Virus (VV) | 0.1 µM | srrjournals.com |

| Pyrrole substituted benzimidazoles | Hepatitis B Virus (HBV) | 0.41 µM | srrjournals.com |

Exploration of Cardiovascular Activities

Benzimidazole derivatives have been extensively investigated for their potential in treating cardiovascular diseases, particularly hypertension. researchgate.netsciencescholar.us Their mechanism of action often involves the renin-angiotensin system (RAS), a critical regulator of blood pressure. frontiersin.orgmdpi.com

Angiotensin Receptor Modulation by 2-Alkyl Benzimidazoles

A significant area of research has focused on the development of 2-alkyl benzimidazole derivatives as angiotensin II (AII) receptor antagonists. mdpi.comnih.gov These compounds act as nonpeptide antagonists, blocking the AT1 receptor, which mediates the vasoconstrictive effects of angiotensin II. frontiersin.orgmdpi.comnih.gov

Structure-activity relationship studies have revealed that the nature of the substituent at the 2-position of the benzimidazole ring is crucial for activity. nih.govdiva-portal.org For instance, compounds with small, bulky groups like isopropyl or tert-butyl at the 2-position have demonstrated high affinity and selectivity for the AT2 receptor, with Ki values of 4.0 nM and 5.3 nM, respectively. diva-portal.orgresearchgate.net In contrast, an n-butyl chain at this position, similar to that found in sartan drugs, tends to confer selectivity towards the AT1 receptor. diva-portal.orgntnu.no The isobutyl group has also been identified as a key feature in some potent AT1/AT2 receptor ligands. diva-portal.orgresearchgate.net In vitro binding studies have shown that benzimidazole antagonists can displace angiotensin II with IC50 values in the range of 10⁻⁵ to 10⁻⁷ M. nih.gov

Binding Affinity of 2-Alkyl Benzimidazoles to Angiotensin Receptors

| 2-Position Substituent | Receptor Target | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Isopropyl | AT2 | 4.0 nM | diva-portal.orgresearchgate.net |

| tert-Butyl | AT2 | 5.3 nM | diva-portal.orgresearchgate.net |

| Ethyl | AT2 | 11 nM | diva-portal.org |

| n-Butyl | AT2 | 9.2 nM | diva-portal.org |

| n-Butyl | AT1 | 180 nM | diva-portal.org |

Antihypertensive and Antiarrhythmic Investigations

The angiotensin receptor blocking activity of benzimidazole derivatives translates to significant antihypertensive effects in vivo. nih.govnih.gov In studies using hypertensive rats, intravenous administration of these compounds antagonized the hypertensive effects of angiotensin II, with ED50 values in the range of 5-20 mg/kg. nih.gov

Some benzimidazole derivatives have also been investigated for their potential as antiarrhythmic agents. nih.gov A study on a series of benzimidazole derivatives identified compounds with hypotensive activity comparable to aminophylline. nih.gov The research highlighted that substitutions on the benzimidazole core play a critical role in the observed biological activity. nih.gov While the primary focus has been on antihypertensive effects through angiotensin receptor blockade, the structural diversity of benzimidazole derivatives suggests the potential for multitarget effects, including the modulation of ion channels that could contribute to antiarrhythmic properties. researchgate.net

Studies on Metabolic and Endocrine Activities

The metabolic and endocrine systems are critical for maintaining homeostasis, and their dysregulation can lead to various diseases, including diabetes. Researchers have investigated the potential of this compound derivatives to modulate these systems.

Antidiabetic Potential and Glucokinase Activation

Benzimidazole derivatives have been recognized for their potential as antidiabetic agents, targeting various mechanisms to control blood glucose levels. mdpi.commdpi.com One of the key enzymes in glucose homeostasis is glucokinase (GK), which acts as a glucose sensor in pancreatic β-cells and hepatocytes, regulating insulin (B600854) secretion and glycogen (B147801) synthesis, respectively. nih.govijmrhs.com The activation of glucokinase is a promising therapeutic strategy for the treatment of type 2 diabetes mellitus. nih.govnih.gov

A significant breakthrough in this area was the discovery of a series of 2-(pyridine-2-yl)-1H-benzimidazole derivatives as potent glucokinase activators. nih.gov Starting from a lead compound identified through high-throughput screening, systematic structural modifications led to the development of potent and metabolically stable glucokinase activators. nih.gov While the isobutyl group at the 2-position was not the primary focus of this specific study, the research highlights the potential of substitutions at this position to yield potent glucokinase activators. The general structure-activity relationship suggests that the 2-substituent plays a crucial role in the molecule's ability to activate the enzyme.

Furthermore, other benzimidazole derivatives, such as albendazole and lansoprazole, have been studied for their antidiabetic effects, potentially mediated through the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR). nih.gov These findings underscore the versatility of the benzimidazole scaffold in targeting different pathways involved in glucose metabolism. nih.gov The exploration of this compound and its analogues as glucokinase activators or as modulators of other antidiabetic targets remains a promising area of research.

Neuropharmacological and Central Nervous System Activities

The central nervous system (CNS) is a complex network that governs a multitude of physiological and psychological processes. Benzimidazole derivatives have been investigated for their potential to modulate CNS activity, with a focus on anticonvulsant and neuroprotective effects. ijpsjournal.com

Anticonvulsant and Neuroprotective Effects

Epilepsy is a neurological disorder characterized by recurrent seizures, and the development of new anticonvulsant drugs with improved efficacy and safety profiles is an ongoing effort. The benzimidazole nucleus is considered a key pharmacophore in the design of anticonvulsant agents. mdpi.comnih.gov Studies on various 2-substituted benzimidazole derivatives have demonstrated their potential to suppress seizures in preclinical models. nih.gov For instance, a series of 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides were synthesized and showed potent anticonvulsant activity in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models. nih.gov

While specific studies on the anticonvulsant properties of this compound are limited, the general findings from related structures suggest that this compound could also exhibit such activity. The isobutyl group, being a lipophilic moiety, may influence the compound's ability to cross the blood-brain barrier and interact with CNS targets.

In addition to anticonvulsant effects, neuroprotection is another critical area of neuropharmacology. Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. nih.gov A newly synthesized benzimidazolium salt has recently been shown to exhibit significant neuroprotective effects against hydrogen peroxide-induced oxidative stress in neuronal cells. nih.gov The study demonstrated that the benzimidazole derivative could protect neurons by reducing inflammation and apoptosis. nih.gov This highlights the potential of the benzimidazole scaffold in the development of therapies for neurodegenerative disorders. The neuroprotective potential of this compound warrants further investigation to determine if the isobutyl substitution confers favorable properties for this activity.

Other Emerging Biological Activities

Beyond the well-established pharmacological activities, the benzimidazole scaffold continues to be a source of new bioactive molecules with diverse therapeutic potential. Research into this compound derivatives has revealed promising activities in other areas, including oncology and antioxidant applications.

Recent studies have explored the antiproliferative and antioxidant activities of novel N-substituted benzimidazole derived carboxamides. tandfonline.com In this research, an unsubstituted compound with an isobutyl side chain at the N1 position of the benzimidazole ring demonstrated strong cytotoxic activity against human colon carcinoma (HCT116) and non-small cell lung cancer (H460) cell lines. tandfonline.com This finding is particularly significant as it directly points to the potential of the isobutyl moiety in conferring anticancer properties to the benzimidazole core. The antioxidant capacity of this derivative was also confirmed in cell-based assays. tandfonline.com

The broad spectrum of biological activities associated with the benzimidazole scaffold, including antimicrobial, anti-inflammatory, and antiviral properties, suggests that this compound and its derivatives may hold untapped potential in various therapeutic fields. nih.govscirp.orgnih.gov The lipophilic nature of the isobutyl group can influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its interaction with biological targets. mdpi.com

Table 1: Antiproliferative Activity of an N-Isobutyl Benzimidazole Derivative

| Compound | Cell Line | IC50 (µM) |

| Unsubstituted compound with isobutyl side chain at N atom | HCT116 | ~0.6 |

| H460 | ~0.4 | |

| Data sourced from a study on N-substituted benzimidazole derived carboxamides. tandfonline.com |

Structure Activity Relationship Sar and Structure Efficacy Relationship Ser Analyses

Elucidating the Role of the 2-Isobutyl Substituent on Biological Activities

The substituent at the C2 position of the benzimidazole (B57391) ring plays a pivotal role in determining the compound's pharmacological activity. rroij.comnih.gov The isobutyl group, a branched four-carbon alkyl chain, imparts specific steric and electronic properties that modulate the molecule's interaction with target proteins.

The nature of the substituent at the 2-position significantly influences the biological activity of benzimidazole derivatives. SAR studies have demonstrated that varying this group from simple alkyl chains to complex aryl moieties can drastically alter efficacy and target selectivity.

For instance, in the context of antimicrobial activity, the presence of a lipophilic group at the C2 position is often associated with enhanced potency. While direct comparisons with the isobutyl group are specific to the target, general trends can be observed. Shorter alkyl chains may confer different solubility and binding characteristics compared to the bulkier isobutyl group. In contrast, aryl substituents, such as a phenyl ring, can introduce potential for π-π stacking interactions with the target protein, a binding mode unavailable to the isobutyl group. researchgate.net

Some studies on anticancer activity have shown that substituting the C2 position with different moieties can lead to varied potencies. For example, certain 2-aryl substituted benzimidazoles have shown significant cytotoxic activity against various cancer cell lines. srrjournals.com The isobutyl group, being a simple alkyl substituent, would interact with target proteins primarily through hydrophobic interactions.

The table below summarizes the general influence of different C2-substituents on the biological activity of the benzimidazole scaffold, providing a comparative context for the 2-isobutyl group.

| C2-Substituent Type | General Impact on Biological Activity | Potential Interaction Types |

| Short Alkyl (e.g., Methyl, Ethyl) | Varies depending on the target; often establishes a baseline activity. | Hydrophobic interactions. |

| Bulky Alkyl (e.g., Isobutyl, Cyclohexyl) | Can enhance binding through increased hydrophobic interactions, potentially improving potency. | Stronger hydrophobic interactions. |

| Aryl (e.g., Phenyl) | Can significantly enhance potency through additional binding interactions. researchgate.net | Hydrophobic interactions, π-π stacking. |

| Substituted Aryl | Activity is highly dependent on the nature and position of the substituent on the aryl ring (electron-donating vs. electron-withdrawing). tandfonline.com | Hydrophobic interactions, π-π stacking, hydrogen bonding (depending on substituent). |

| Heteroaryl | Often leads to potent compounds due to the potential for hydrogen bonding and other specific interactions. researchgate.net | Hydrophobic interactions, π-π stacking, hydrogen bonding. |

Impact of N1-Substitutions on Pharmacological Profiles

Substitution at the N1 position of the benzimidazole ring is a critical strategy for modulating the pharmacological profile of these compounds. acs.orgrsc.org The introduction of various substituents at this position can influence properties such as solubility, metabolic stability, and receptor affinity.

SAR studies have consistently shown that the N1 position is a key site for modification. For example, the introduction of bulky or flexible chains can alter the molecule's orientation in the binding site of a target protein. Research has indicated that adding different substituents, such as benzyl (B1604629) groups, can enhance chemotherapeutic activity. rsc.org The combination of a 2-isobutyl group with various N1-substituents can lead to a diverse library of compounds with finely tuned biological activities.

Influence of Substituents at the Benzene (B151609) Ring (C4, C5, C6, C7)

Modifications to the benzene portion of the benzimidazole nucleus offer another avenue for optimizing biological activity. The electronic properties and steric bulk of substituents at positions C4, C5, C6, and C7 can significantly impact a compound's potency and selectivity. nih.gov

Studies have shown that electron-withdrawing groups (e.g., nitro, chloro) and electron-donating groups (e.g., methoxy) can have markedly different effects. nih.govtandfonline.com For instance, in some series of anti-inflammatory benzimidazoles, a compound with an electron-withdrawing nitro group at the C6 position was found to be more active than derivatives with electron-donating groups. nih.gov Conversely, a methoxy (B1213986) group at the C6 position has also been associated with strong anti-inflammatory activity in other series. nih.gov The optimal substitution pattern is highly dependent on the specific biological target. The presence of a substituent at the C5 position has also been shown to be favorable for certain activities.

The following table outlines the general effects of substituents on the benzene ring of the benzimidazole scaffold:

| Position | Substituent Type | General Effect on Activity | Reference |

| C5/C6 | Electron-Withdrawing (e.g., -NO2, -Cl, -F) | Often enhances activity for certain targets like antimicrobial and topoisomerase inhibition. | nih.govtandfonline.comnih.gov |

| C5/C6 | Electron-Donating (e.g., -OCH3, -CH3) | Can either increase or decrease activity depending on the specific target and compound series. | nih.gov |

| C4/C7 | Various | Substitution at these positions is less common but can influence aromaticity and steric interactions. | aip.org |

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a powerful drug design strategy that involves replacing the core structure of a molecule while maintaining its key pharmacophoric features. For the 2-isobutyl-1H-benzimidazole scaffold, this could involve replacing the benzimidazole core with other bicyclic heterocycles like imidazo[4,5-b]pyridine or quinazolinone. nih.govnih.gov This approach aims to discover novel compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile.

Bioisosteric replacement is a related concept where a specific functional group is replaced with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity. uran.uauran.ua In the context of this compound, the isobutyl group could be replaced by other lipophilic groups of similar size. Similarly, the benzimidazole core itself can be considered a bioisostere of other aromatic systems in certain contexts. nih.gov For example, transformations of antihistaminic benzimidazoles have been performed based on the concept of bioisosterism to yield new active agents. nih.gov

Development of Multitarget-Directed Ligands Based on the this compound Scaffold

The benzimidazole scaffold's ability to interact with multiple biological targets makes it an ideal starting point for the development of multitarget-directed ligands (MTDLs). nih.govresearchgate.net MTDLs are single molecules designed to modulate multiple targets involved in a complex disease, such as cancer or Alzheimer's disease. acs.orgresearchgate.net The this compound scaffold, with its potential for modification at the N1, C2, and benzene ring positions, provides a versatile framework for designing such ligands. By strategically combining pharmacophores for different targets onto a single benzimidazole core, it is possible to create integrated therapies with potentially higher efficacy and a reduced likelihood of drug resistance. nih.govnih.gov

Mechanistic Insights into the Biological Actions of 2 Isobutyl 1h Benzimidazole Derivatives

Target Identification and Validation Studies

The identification of specific molecular targets for 2-Isobutyl-1H-benzimidazole and its related derivatives is a crucial step in understanding their pharmacological effects. Target identification is often achieved through a combination of techniques, including broad screening assays, molecular modeling, and specific mechanistic studies. Validation confirms that interaction with the identified target is responsible for the observed biological activity.

Key biological targets for the broader class of 2-substituted benzimidazoles have been identified primarily through enzymatic and receptor binding assays. For instance, studies on angiotensin receptors identified specific subtypes as targets for 2-alkyl substituted benzimidazoles through competitive radioligand binding assays. iium.edu.my Similarly, various kinases, such as Aurora-A kinase, have been pinpointed as targets through in vitro kinase inhibition assays. researchgate.net For antimicrobial applications, enzymes essential for pathogen survival, such as Dihydrofolate Reductase (DHFR) and Lanosterol 14α-demethylase, have been identified and validated as targets for benzimidazole (B57391) derivatives through functional assays and molecular docking studies. nih.govresearchgate.net These studies collectively validate a diverse range of proteins as viable targets for this class of compounds, paving the way for more detailed mechanistic exploration.

Enzyme Inhibition Mechanisms

Enzyme inhibition is a primary mechanism through which this compound derivatives exert their biological effects. These compounds have been shown to interact with a variety of enzymes involved in inflammation, microbial biosynthesis, cell cycle regulation, and viral propagation.

The cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes are key players in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, respectively. nih.govnih.gov The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. nih.govplantarchives.org Inhibition of these enzymes is a critical strategy for managing inflammation. nih.gov

Certain benzimidazole derivatives have been synthesized and identified as inhibitors of 5-lipoxygenase. nih.govplos.org By inhibiting 5-LOX, these compounds block the pathway that generates leukotrienes, which are potent bronchoconstrictors and chemotactic agents. nih.gov In silico studies have also explored the inhibitory effect of benzimidazole derivatives on both COX-1 and COX-2 enzymes, suggesting a mechanism for their anti-inflammatory activity through the suppression of prostaglandin (B15479496) synthesis. nih.gov

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of tetrahydrofolate, a co-factor essential for the production of purines and certain amino acids. nih.gov As rapidly proliferating cells, including bacteria and cancer cells, have a high demand for these building blocks, DHFR is a well-established therapeutic target. nih.govnih.gov Benzimidazole derivatives have been investigated as inhibitors of DHFR. plos.orgacs.org Molecular docking studies suggest that these compounds can bind to the active site of DHFR, preventing the reduction of dihydrofolate and thereby disrupting DNA synthesis and cell proliferation. nih.gov This mechanism underlies the potential antibacterial and antiproliferative activities of this class of compounds. nih.govplos.org

Lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51), is vital for the biosynthesis of ergosterol (B1671047) in fungi. researchgate.net Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. researchgate.net Azole antifungal drugs, a major class of therapeutics, function by inhibiting CYP51. researchgate.net Benzimidazole derivatives have been developed as potential antifungal agents that target this enzyme. researchgate.net The proposed mechanism involves the nitrogen atom of the benzimidazole ring binding to the heme iron atom in the active site of CYP51. researchgate.net This interaction blocks the demethylation of lanosterol, disrupting ergosterol production and compromising the integrity of the fungal cell membrane, ultimately leading to fungistatic or fungicidal effects. researchgate.net

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, including cell growth, differentiation, and apoptosis. researchgate.net Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for drug development. The benzimidazole scaffold is common in many kinase inhibitors. researchgate.netnih.gov

Derivatives of benzimidazole have been shown to be potent inhibitors of several kinases, including Aurora-A kinase, a key regulator of mitosis. researchgate.netbohrium.comnih.gov Overexpression of Aurora-A is common in many cancers. bohrium.comnih.gov The inhibitory mechanism of these benzimidazole compounds is often ATP-competitive. researchgate.netyoutube.com They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby arresting cell cycle progression and inducing apoptosis. youtube.com Molecular docking studies of pyrazole-benzimidazole derivatives with Aurora-A kinase have shown key binding interactions within the ATP-pocket. nih.gov Some benzimidazole derivatives act as multi-target inhibitors, which can be advantageous in complex diseases or in overcoming drug resistance. researchgate.net

Neuraminidase is a critical enzyme found on the surface of the influenza virus that facilitates the release of newly formed viral particles from infected host cells by cleaving sialic acid residues. acs.orgyoutube.com Inhibition of neuraminidase prevents viral release and propagation, forming the basis of major anti-influenza therapies. acs.org

The benzimidazole nucleus has been explored as a scaffold for the development of novel neuraminidase inhibitors. iium.edu.myresearchgate.net Research involving in vitro assays and in silico molecular docking has shown that certain benzimidazole derivatives can exhibit inhibitory action against the neuraminidase enzyme. iium.edu.my Docking studies with the neuraminidase active site revealed that these compounds could interact with key cavities, such as the 430-loop, primarily through hydrophobic interactions. iium.edu.my This suggests a mechanism where the benzimidazole derivative occupies the active site, blocking its function and preventing the release of progeny virions. nih.gov

Receptor Binding and Modulation Studies

Beyond enzyme inhibition, derivatives of this compound can also act by binding to and modulating the function of specific cell surface receptors. A notable example is their interaction with angiotensin II (Ang II) receptors, specifically the AT1 and AT2 subtypes, which are involved in cardiovascular regulation.

Studies have demonstrated that benzimidazoles substituted at the 2-position with branched lipophilic groups, such as isopropyl and tert-butyl, can act as high-affinity and selective ligands for the AT2 receptor. iium.edu.my Radioligand binding assays, which measure the displacement of a radiolabeled ligand from the receptor, have been used to determine the binding affinities (Ki values) of these compounds. iium.edu.my For example, a 2-isopropyl substituted benzimidazole derivative showed a high affinity for the AT2 receptor with a Ki value of 4.0 nM. iium.edu.my The selectivity for the AT2 receptor over the AT1 receptor is a key finding, as modulation of the AT2 receptor is a subject of therapeutic interest. iium.edu.my The isobutyl group, being a branched lipophilic substituent, fits within this structural class, suggesting a similar mechanism of receptor interaction.

Table 1: Binding Affinities of 2-Alkyl-Substituted Benzimidazole Derivatives for Angiotensin Receptors This table presents data for compounds structurally related to this compound to illustrate structure-activity relationships.

| Compound (Substitution at 2-position) | AT2 Receptor Ki (nM) | AT1 Receptor Ki (nM) | Selectivity (AT1 Ki / AT2 Ki) |

|---|---|---|---|

| Ethyl | 11 | 710 | 64.5 |

| Isopropyl | 4.0 | 390 | 97.5 |

| n-Butyl | 15 | 110 | 7.3 |

Data sourced from scientific literature. iium.edu.my

Angiotensin II Type 2 Receptor (AT2R) Ligand Binding Characteristics

Derivatives of 2-substituted benzimidazoles have emerged as a significant class of ligands for the Angiotensin II Type 2 Receptor (AT2R). Research has demonstrated that compounds incorporating a benzimidazole ring can exhibit both high affinity and selectivity for AT2R over the Angiotensin II Type 1 Receptor (AT1R). The nature of the substituent at the 2-position of the benzimidazole core is a critical determinant of this binding profile.

Studies have shown that small, bulky alkyl groups at the 2-position, such as isopropyl or tert-butyl, can confer high affinity for AT2R. Specifically, a derivative with a 2-isobutyl group has been evaluated for its binding characteristics. In a comprehensive study, a series of 2-alkyl substituted benzimidazoles were synthesized and assessed for their binding affinities at both AT1 and AT2 receptors. The 2-isobutyl derivative, alongside others, was analyzed to understand the structure-activity relationship (SAR). It was found that while an n-butyl chain tends to reduce receptor selectivity, bulkier, branched alkyl groups can enhance affinity and selectivity for AT2R. For instance, the 2-isopropyl substituted compound demonstrated a high AT2R affinity with a Ki value of 4.0 nM, while still maintaining a hundred-fold selectivity over AT1R (Ki = 390 nM). nih.gov Similarly, the 2-tert-butyl derivative showed a Ki of 5.3 nM for AT2R with a very favorable selectivity ratio. nih.gov These findings underscore the importance of the steric and electronic properties of the 2-position substituent in governing the ligand's interaction with the AT2R binding pocket.

| Compound (Substituent at 2-position) | AT2R Ki (nM) | AT1R Ki (nM) | Selectivity Ratio (AT1/AT2) |

|---|---|---|---|

| Ethyl | 11 | 710 | 64.5 |

| n-Butyl | 9.2 | 180 | 19.6 |

| Isopropyl | 4.0 | 390 | 97.5 |

| tert-Butyl | 5.3 | >10000 | >1886 |

| Benzyl (B1604629) | 15 | >10000 | >667 |

Transient Receptor Potential Vanilloid-1 (TRPV-1) Antagonism

The Transient Receptor Potential Vanilloid-1 (TRPV1), an ion channel involved in pain and inflammation, has been identified as a target for various antagonists. The benzimidazole scaffold is featured in several non-classical TRPV1 antagonists. mdpi.com While direct studies on this compound are not extensively reported in publicly available literature, the broader class of benzimidazole derivatives has shown promise in this area.

For example, research into novel TRPV1 antagonists has led to the development of 4,5-biarylimidazoles, which were designed based on a previously reported series of 4,6-disubstituted benzimidazoles. nih.gov These compounds were effective in blocking calcium influx induced by capsaicin (B1668287) in cells expressing TRPV1. nih.gov Furthermore, a potent TRPV1 antagonist incorporating a bipyridinyl benzimidazole structure has been synthesized on a large scale, indicating the suitability of the benzimidazole core for developing such therapeutic agents. rsc.org These examples suggest that the benzimidazole nucleus can serve as a key pharmacophore for interacting with the TRPV1 channel, although the specific contribution of a 2-isobutyl substituent to this activity requires further dedicated investigation.

| Compound Series | Scaffold Type | Reported Activity | Reference |

|---|---|---|---|

| 4,5-Biarylimidazoles | Designed from Benzimidazole series | Blocked capsaicin-induced calcium influx | nih.gov |

| Bipyridinyl Benzimidazole 1 | Benzimidazole | Potent TRPV1 antagonist | rsc.org |

| AMG-9810 | Cinnamide | High antagonist potency | semanticscholar.org |

| Capsazepine | Benzazepine | First competitive antagonist | nih.gov |

DNA/RNA Interaction Studies and Gene Expression Modulation

Benzimidazole derivatives are known to interact with nucleic acids, a mechanism that can underlie some of their biological effects. Certain derivatives, particularly those with a curved shape and cationic character, can bind to the minor groove of DNA, with a preference for AT-rich sequences. nih.gov This binding can interfere with the function of DNA-dependent enzymes like topoisomerase, thereby inhibiting processes such as DNA replication and transcription. nih.gov While the binding of simple this compound is not well-documented, conjugation of benzimidazole moieties to oligodeoxynucleotides has been shown to significantly enhance the stability and sequence specificity of DNA duplexes. nih.gov

Beyond direct DNA binding, benzimidazole derivatives can also modulate gene expression. A recent study on a novel benzimidazole salt (Compound 3) demonstrated its ability to alter the expression of key genes involved in apoptosis in the HepG2 human liver cancer cell line. Treatment with this compound led to a significant upregulation in the mRNA expression of pro-apoptotic genes such as BAX, CASPASE-3, and CASPASE-8. Concurrently, the expression of the anti-apoptotic gene BCL-2 was also elevated, suggesting a complex regulatory response that ultimately promotes apoptosis. These findings indicate that benzimidazole derivatives can perturb cellular function by directly influencing the transcriptional regulation of critical signaling pathways.

| Gene | Function | Observed Change in Expression |

|---|---|---|

| BAX | Pro-apoptotic | Upregulated |

| BCL-2 | Anti-apoptotic | Upregulated |

| CASPASE-3 | Pro-apoptotic (Executioner) | Upregulated |

| CASPASE-8 | Pro-apoptotic (Initiator) | Upregulated |

Cellular Pathway Perturbations (e.g., Apoptosis Induction, Cell Cycle Arrest)

A significant area of research for benzimidazole derivatives is their ability to induce apoptosis and cause cell cycle arrest, particularly in cancer cells. These effects are often the result of interactions with key proteins that regulate cell proliferation and survival.

Several studies have synthesized novel benzimidazole derivatives and evaluated their cytotoxic effects. For instance, a series of benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were found to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. nih.govebi.ac.uk The most active compounds in this series induced significant cell cycle arrest and apoptosis in various cancer cell lines, including breast (MDA-MB-231), ovarian (SKOV3), and lung (A549) cancer cells. ebi.ac.uk The cell cycle arrest occurred at different phases depending on the specific compound and cell line; for example, one compound arrested the cell cycle in the G1 and S phases, while another caused arrest in the S and G2 phases. ebi.ac.uk

Another study focusing on bromo-derivatives of benzimidazole found that a lead compound induced G2/M phase cell cycle arrest and promoted late-stage apoptosis in breast (MCF-7) and prostate (DU-145) cancer cells. The mechanism of action was determined to be independent of p53. Furthermore, other benzimidazole derivatives have been specifically designed to target the anti-apoptotic protein Bcl-2. These compounds demonstrated cytotoxicity and were shown to reduce both Bcl-2 mRNA and protein levels, thereby inducing apoptosis in glioblastoma, prostate, breast, and lung cancer cells. A benzimidazole derivative known as CCL299 was also shown to arrest the cell cycle at the G1 phase and induce apoptosis in liver (HepG2) and cervical (HEp-2) cancer cells, potentially through the activation of the p53–p21 pathway.

| Derivative Class | Target Cell Lines | IC50 Values | Observed Cellular Perturbation | Proposed Mechanism | Reference |

|---|---|---|---|---|---|

| 1,3,4-Oxadiazole Hybrids | MDA-MB-231, SKOV3, A549 | 0.33 - 0.38 µM (EGFR) | Cell Cycle Arrest (G1/S or S/G2), Apoptosis | EGFR Kinase Inhibition | nih.govebi.ac.uk |

| Bromo-derivative (Compound 5) | MCF-7, DU-145, H69AR | 10.2 - 49.9 µg/mL | G2/M Phase Arrest, Apoptosis | p53-independent pathway | |

| Bcl-2 Targeting Derivatives | T98G, PC3, MCF-7, H69AR | < 50 µg/mL | Apoptosis | Inhibition of Bcl-2 expression | |

| CCL299 | HepG2, HEp-2 | Not specified | G1 Phase Arrest, Apoptosis | Activation of p53-p21 pathway |

Compound Names

| Abbreviation/Code | Full Chemical Name |

|---|---|

| AT1R | Angiotensin II Type 1 Receptor |

| AT2R | Angiotensin II Type 2 Receptor |

| TRPV1 | Transient Receptor Potential Vanilloid-1 |

| EGFR | Epidermal Growth Factor Receptor |

| CCL299 | 4-(1H-1,3-benzodiazol-1-yl)benzonitrile |

| AMG-9810 | (E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b] nih.govdioxin-6-yl)acrylamide |

| Capsazepine | N-[2-(4-chlorophenyl)ethyl]-1,3,4,5-tetrahydro-7,8-dihydroxy-2H-2-benzazepine-2-carbothioamide |

Computational Chemistry and in Silico Modeling for 2 Isobutyl 1h Benzimidazole Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a potential drug molecule, such as 2-Isobutyl-1H-benzimidazole, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Modes and Affinities

Molecular docking simulations for benzimidazole (B57391) derivatives have been performed against a variety of biological targets, including enzymes like cyclooxygenases (COX), DNA gyrase, and β-tubulin, as well as receptors like the epidermal growth factor receptor (EGFR). plantarchives.orgspast.orgukm.my These studies predict the specific conformation (pose) the ligand adopts within the protein's binding site and calculate a "docking score" or binding affinity, often expressed in kcal/mol, which estimates the strength of the interaction.

For instance, docking studies of various 2-substituted benzimidazoles against different protein targets have reported binding affinities ranging from -6.5 kcal/mol to over -9.0 kcal/mol, indicating strong and stable interactions. biointerfaceresearch.comresearchgate.net One study on substituted benzimidazole derivatives targeting the M. tuberculosis KasA protein reported binding energies between -5.149 and -7.541 kcal/mol. nih.gov It is anticipated that this compound would exhibit similar strong binding affinities, with the isobutyl group contributing to hydrophobic interactions within the target's binding pocket.

Table 1: Representative Binding Affinities of Benzimidazole Derivatives with Various Protein Targets

| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| 2-Phenyl Benzimidazole | Cyclooxygenase (COX) | -7.9 |

| Substituted Benzimidazoles | Mtb KasA Protein | -7.4 |

| 1-Benzyl-2-phenyl-1H-benzimidazoles | APO-Liver Alcohol Dehydrogenase | -8.3 to -9.0 |

| Benzimidazole Derivatives | COX-2 | -9.1 |

This table compiles representative data from various studies on benzimidazole derivatives to illustrate the typical range of predicted binding affinities. plantarchives.orgbiointerfaceresearch.comresearchgate.netnih.gov

Identification of Key Amino Acid Residues in Binding Sites

Docking analyses not only predict binding energy but also reveal the specific molecular interactions that stabilize the ligand-protein complex. These interactions commonly include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and van der Waals forces. For the benzimidazole scaffold, the nitrogen atoms in the imidazole (B134444) ring frequently act as hydrogen bond acceptors. ukm.my

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods provide detailed information about molecular structure, orbital energies, and charge distribution, which are fundamental to understanding a molecule's reactivity.

HOMO-LUMO Analysis and Electrostatic Potentials

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.com

Molecular Electrostatic Potential (MEP) maps are another product of DFT calculations. They illustrate the charge distribution across a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For benzimidazole, the nitrogen atoms of the imidazole ring are typically regions of negative potential, making them likely sites for electrophilic attack and hydrogen bonding. nih.gov

Table 2: Representative Electronic Properties of Benzimidazole Derivatives from DFT Calculations

| Property | Description | Typical Value/Observation |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.0 to -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.5 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | ~4.5 eV |

| MEP Negative Regions | Electron-rich areas, prone to electrophilic attack. | Located around the nitrogen atoms of the imidazole ring. |

| MEP Positive Regions | Electron-poor areas, prone to nucleophilic attack. | Located around the hydrogen atoms, particularly the N-H proton. |

This table summarizes typical electronic properties for benzimidazole derivatives based on DFT studies of the scaffold and its analogues. irjweb.comnih.gov

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and the stability of its interactions with a protein target.

Simulations typically run for nanoseconds to microseconds, tracking the trajectory of the ligand-protein complex. The stability of this complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the binding mode is stable. jksus.org Root Mean Square Fluctuation (RMSF) analysis can pinpoint which parts of the protein or ligand are more flexible. nih.gov

Studies on various benzimidazole derivatives have used MD simulations to confirm the stability of docking poses. jksus.orgtandfonline.com For example, simulations have shown that benzimidazole-protein complexes remain stable throughout the simulation period, with the ligand maintaining key hydrogen bond and hydrophobic interactions identified in the initial docking. nih.gov A study on the structurally similar 2-propyl-1H-benzimidazole revealed that the alkyl chain can adopt different conformations, which could influence its binding to a target. researchgate.net It is expected that the isobutyl group in this compound would also exhibit conformational flexibility, allowing it to adapt to the specific shape of a protein's binding pocket.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET prediction models use a compound's structure to estimate its behavior in the body. These predictions are crucial for identifying potential liabilities early in the drug discovery process. nih.gov